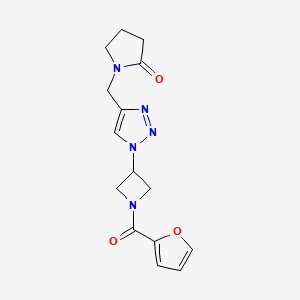
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. It was first discovered by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Wirkmechanismus
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide works by selectively inhibiting the JAK family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide can effectively reduce inflammation and modulate immune responses.
Biochemical and Physiological Effects
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies. It has also been shown to modulate immune responses and reduce the activity of various cytokines and growth factors involved in autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide is its selectivity for JAK inhibition, which can minimize off-target effects and reduce the risk of adverse events. However, its potency and efficacy may vary depending on the disease and patient population. Additionally, its long-term safety and potential side effects are still being evaluated in ongoing clinical trials.
Zukünftige Richtungen
Future research on N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide could focus on its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Additionally, further studies could investigate its efficacy and safety in combination with other therapies, such as biologic agents and immunomodulators. Finally, ongoing research could also explore the potential use of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide in personalized medicine, where patients could be stratified based on their disease subtype and genetic profile to optimize treatment outcomes.
Synthesemethoden
The synthesis of N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that includes the reaction of 4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-butene-1-ol in the presence of triethylamine to yield the desired ethenylsulfonylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce inflammation and improve disease symptoms in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
N-(4-cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-20(18,19)7-6-12(17)16-11-8-14-9(2)15-13(11)10-4-5-10/h3,8,10H,1,4-7H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPFUWFFGPBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CC2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)-3-ethenylsulfonylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

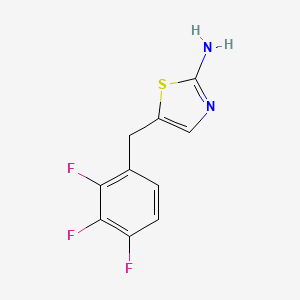
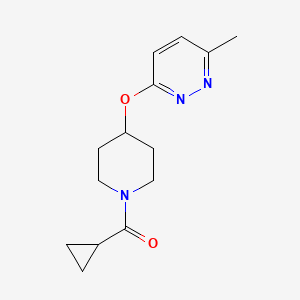
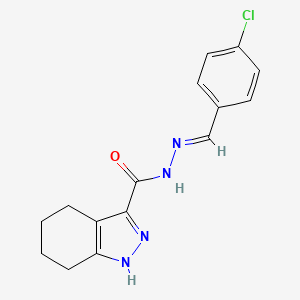
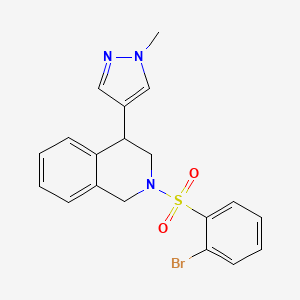
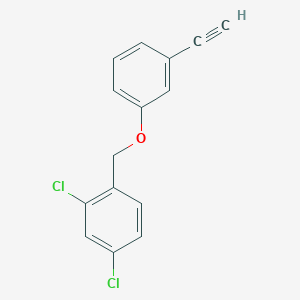
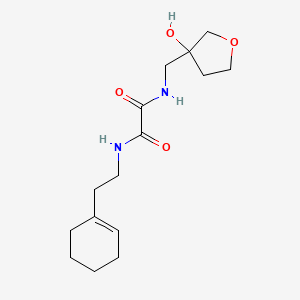
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2884753.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)
![Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2884757.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)
